[1,1'-Biphenyl]-2-YL octanoate
Description
Contextualization of Biphenyl (B1667301) Esters within Organic Chemistry
The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a cornerstone in organic chemistry. nih.gov Biphenyl derivatives are utilized in a vast array of applications, including the production of agricultural products, fluorescent layers in organic light-emitting diodes (OLEDs), and as foundational structures for liquid crystals. nih.govresearchgate.net The reactions of biphenyls are similar to those of benzene, primarily involving electrophilic substitution. nih.gov
Biphenyl esters, a subclass of these derivatives, are notable for their diverse applications. They are integral to the development of pharmaceuticals and advanced materials. semanticscholar.orgplos.org For instance, certain biphenyl esters form the basis of liquid crystal materials used in displays due to their stability, wide temperature range for mesophase formation, and low viscosity. researchgate.netmdpi.com In medicinal chemistry, the biphenyl ester motif is explored for its potential biological activities, including antifungal and tyrosinase inhibitory effects. plos.orgjocpr.com
The synthesis of biphenyl esters can be achieved through various established methods. Classic techniques like Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, are commonly employed. jocpr.com More advanced methods, such as lipase-catalyzed chemoselective ester hydrolysis, offer environmentally friendly routes to produce unsymmetrical biphenyl esters under mild conditions. semanticscholar.orgnih.gov The synthesis of the biphenyl core itself has a rich history, with foundational methods including the Ullmann reaction and the more modern, versatile Suzuki-Miyaura cross-coupling reaction. nih.gov
Significance of the Octanoate (B1194180) Moiety in Chemical Synthesis and Biological Studies
The octanoate moiety is derived from octanoic acid, a medium-chain saturated fatty acid. nih.gov Octanoic acid, also known as caprylic acid, is a naturally occurring compound found in sources like coconut oil and mammalian milk. atamanchemicals.comchemicalbook.com It serves as a valuable reagent and building block in chemical synthesis. atamanchemicals.com
The carboxyl group of octanoic acid allows it to be readily converted into various derivatives, most notably esters. atamanchemicals.com These octanoate esters are significant in the fragrance and flavor industries, often contributing pleasant, buttery, or fruity notes. atamanchemicals.com In chemical synthesis, octanoic acid and its derivatives can act as intermediates for more complex molecules. ontosight.ai For example, the acyl chloride of octanoic acid is used in the synthesis of perfluorooctanoic acid. atamanchemicals.com
From a biological perspective, octanoic acid possesses inherent antimicrobial, fungicidal, and bactericidal properties. atamanchemicals.com This activity extends to some of its ester derivatives. The octanoate moiety, being a lipophilic chain, can influence a molecule's physicochemical properties, such as solubility and membrane permeability, which is a critical consideration in the design of bioactive compounds. ontosight.ai
Historical Overview of Research Pertaining to Structurally Related Compounds
The study of biphenyl compounds dates back over 160 years, with early synthetic efforts beginning in the mid-19th century. nih.gov Key historical developments include the Wurtz-Fittig reaction and the Ullmann reaction (1901), which were early methods for coupling aryl halides to form biphenyls. nih.gov The 20th century saw the advent of powerful transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which revolutionized the synthesis of substituted biphenyls. nih.gov
Historically, biphenyl itself was a precursor for polychlorinated biphenyls (PCBs), which were widely used as coolants and insulating fluids before being banned due to their toxicity and environmental persistence. epa.govwikipedia.orgbritannica.com Research then shifted towards other applications, leveraging the unique properties of the biphenyl core.
Research on structurally related compounds to [1,1'-Biphenyl]-2-YL octanoate, such as other esters of 2-hydroxybiphenyl or different biphenyl carboxylates, has uncovered a range of functionalities:
Liquid Crystals: Cyanobiphenyls with aliphatic tails were developed as commercial liquid crystal mixtures, demonstrating the importance of the interplay between the rigid biphenyl core and flexible alkyl chains. wikipedia.org
Biological Activity: Esters derived from biphenyl-4-carboxylic acid have been investigated for antifungal activity against Candida species. jocpr.com Other studies on novel biphenyl ester derivatives have identified compounds with significant activity as tyrosinase inhibitors, which are relevant for treating hyperpigmentation. plos.org
Precursors and Intermediates: 2-Hydroxybiphenyl, a precursor to the target compound, is a known metabolite in some biological systems and has been studied for its own toxicological properties. researchgate.net Its derivatives are also key intermediates in organic synthesis; for instance, Pd(II)-catalyzed hydroxylation of [1,1'-biphenyl]-2-ols is a method for synthesizing 2,2'-biphenols. rsc.org
Current Research Gaps and Future Directions for this compound Investigations
The most significant research gap concerning this compound is the absence of dedicated studies on its synthesis, characterization, and potential applications. While the properties of its constituent parts are well-documented, the specific attributes of the combined molecule remain unexplored.
Future research should be directed toward several key areas:
Synthesis and Characterization: The primary step would be to develop and optimize a synthetic route to this compound, likely through the esterification of 2-hydroxybiphenyl with octanoyl chloride or octanoic acid. Following synthesis, comprehensive characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) is essential to confirm its structure and purity.
Physicochemical Properties: Investigation into its physical properties, such as melting point, boiling point, and solubility in various solvents, would provide fundamental data. Given the structural similarity to known liquid crystal molecules, studies on its potential mesomorphic (liquid crystalline) behavior would be a logical next step. researchgate.net
Biological Screening: Drawing from the known biological activities of related biphenyl esters, this compound should be screened for a range of bioactivities. plos.orgjocpr.com Potential areas of interest include antifungal, antibacterial, and enzyme inhibition (e.g., tyrosinase, cholinesterase) assays. plos.orgatamanchemicals.com
Materials Science Applications: The molecule's structure, combining a rigid aromatic unit with a flexible aliphatic chain, is conducive to self-assembly. Research could explore its potential use in organic electronics or as a component in novel polymer or liquid crystal formulations. nih.govresearchgate.net
Data Tables
As specific experimental data for this compound is not available in the literature, the properties of its precursors are provided below.
Table 1: Physicochemical Properties of Precursors
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Hydroxybiphenyl | C₁₂H₁₀O | 170.21 | 59 | 285-288 |
| Octanoic Acid | C₈H₁₆O₂ | 144.21 | 16 | 237 |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.com
Table 2: Reported Biological Activities of Structurally Related Biphenyl Esters
| Biphenyl Ester Class | Biological Activity | Reference |
| Biphenyl-4-carboxylic acid esters | Antifungal (Candida spp.) | jocpr.com |
| 2-Oxoethyl benzoates (Biphenyl-based) | Tyrosinase Inhibition | plos.org |
| Biphenyl-based amino esters | Organocatalysis | rsc.org |
| Biphenyl-based carbamates | TLR2-specific lipopeptides | nih.gov |
Compound Names
Structure
3D Structure
Properties
CAS No. |
92449-30-4 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2-phenylphenyl) octanoate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-9-16-20(21)22-19-15-11-10-14-18(19)17-12-7-6-8-13-17/h6-8,10-15H,2-5,9,16H2,1H3 |
InChI Key |
AZHYKFFRGBHXSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Biphenyl 2 Yl Octanoate
Elucidation of Established Esterification Pathways for Biphenyl-2-ol Derivatives
The synthesis of [1,1'-Biphenyl]-2-YL octanoate (B1194180) fundamentally involves the esterification of 2-phenylphenol (B1666276) ([1,1'-biphenyl]-2-ol). Several classical methods have been established for the esterification of phenolic substrates.
Two of the most fundamental approaches to ester synthesis are the Fischer-Speier esterification and acylation with activated carboxylic acid derivatives.
Fischer-Speier Esterification: This reaction involves the direct condensation of a carboxylic acid (octanoic acid) with an alcohol (2-phenylphenol) in the presence of an acid catalyst. wikipedia.orgtcichemicals.com The mechanism proceeds through several equilibrium steps. mdpi.comorganic-chemistry.org Initially, the acid catalyst protonates the carbonyl oxygen of octanoic acid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org The weakly nucleophilic hydroxyl group of 2-phenylphenol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester, [1,1'-Biphenyl]-2-YL octanoate, and regenerate the acid catalyst. wikipedia.orgorganic-chemistry.org A primary drawback of this method is the unfavorable chemical equilibrium, which often necessitates a large excess of one reactant or the continuous removal of water to drive the reaction to completion. wikipedia.orgorganic-chemistry.org While highly effective for primary and secondary alcohols, the esterification of phenols can be less efficient and may require more forcing conditions. wikipedia.org
Acylation with Acid Chlorides or Anhydrides: A more reactive approach involves the use of an activated carboxylic acid derivative, such as octanoyl chloride or octanoic anhydride (B1165640). In this pathway, 2-phenylphenol, often in the presence of a base like pyridine (B92270) or triethylamine, acts as a nucleophile. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. This ion then attacks the highly electrophilic carbonyl carbon of the octanoyl chloride, leading to the formation of a tetrahedral intermediate which rapidly collapses to expel the chloride ion, yielding the ester. This method is generally faster and not reversible, often resulting in higher yields compared to Fischer esterification. jetir.org However, the use of acid halides can generate corrosive acidic by-products like HCl. nih.gov
Catalysis is central to modern esterification, offering milder reaction conditions and improved efficiency.
Acid Catalysis: For Fischer-Speier esterification, common Brønsted acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.org Lewis acids such as scandium(III) triflate are also employed to activate the carboxylic acid. wikipedia.org An alternative system uses phosphorous acid as a catalyst for the esterification of phenols, which can produce ester products of high purity and excellent color. google.com The catalyst's role is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol. mdpi.com
Coupling Reagents and Nucleophilic Catalysts: The Steglich esterification is a particularly mild and efficient method that utilizes a coupling reagent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgresearchgate.net This reaction is well-suited for substrates that are sensitive to acid or heat. organic-chemistry.org The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species ("active ester"). wikipedia.orgorganic-chemistry.org This species readily reacts with the alcohol (2-phenylphenol) to form the desired ester, while the DCC is converted into a stable urea (B33335) byproduct (dicyclohexylurea, DCU). wikipedia.org DMAP is crucial as it suppresses a side reaction where the O-acylisourea rearranges into an unreactive N-acylurea. wikipedia.orgorganic-chemistry.org
Development of Novel Synthetic Routes for this compound
Recent advancements in organic synthesis have focused on developing novel routes that offer greater control over selectivity and embrace the principles of green chemistry.
For a molecule like 2-phenylphenol, the primary challenge is achieving O-acylation (esterification at the hydroxyl group) over potential C-acylation (electrophilic substitution on the aromatic rings), a reaction known as the Fries rearrangement under certain conditions. The synthesis of this compound is inherently regioselective for the hydroxyl group under standard esterification conditions.
Methods like Steglich esterification are highly chemoselective. researchgate.net The mild, neutral conditions and the specific mechanism involving DMAP as an acyl-transfer catalyst strongly favor the reaction at the most nucleophilic site, the hydroxyl oxygen, without promoting side reactions on the biphenyl (B1667301) rings. wikipedia.orgorganic-chemistry.org Similarly, the acylation of 2-phenylphenol with octanoyl chloride in the presence of a non-nucleophilic base at low temperatures ensures that the reaction proceeds exclusively on the oxygen atom. The choice of appropriate catalysts and reaction conditions is paramount to ensure that the esterification is the sole transformation occurring. rsc.org
The principles of green chemistry aim to reduce waste and the use of hazardous materials. Several greener strategies are applicable to the synthesis of this compound.
Greener Solvent Systems: Traditional Steglich esterifications often use hazardous chlorinated solvents. nih.gov A greener alternative utilizes acetonitrile (B52724), which is less hazardous and allows for comparable reaction rates and yields. nih.govjove.com This modified protocol often simplifies purification, sometimes eliminating the need for column chromatography. nih.gov
Solvent-Free Synthesis: Phenolic esters can be prepared under solvent-free conditions by reacting phenols directly with an acid anhydride at elevated temperatures, offering a method with high atom economy and reduced solvent waste. jetir.org
Chemoenzymatic Synthesis: Biocatalysis represents a powerful green methodology. Enzymes, particularly lipases, can catalyze esterification reactions with high selectivity under very mild conditions. For instance, immobilized lipases like Novozym 435 (Candida antarctica lipase (B570770) B) are highly effective for the regioselective acylation of the primary hydroxyl group in various molecules, including sugars and phenols, in organic solvents. mdpi.com A similar enzymatic approach could be applied to the esterification of 2-phenylphenol with octanoic acid, offering high purity and minimizing byproducts. Mechanochemical methods, such as ball milling, have also been used for enzyme-catalyzed esterifications, reducing or eliminating the need for bulk solvents. beilstein-journals.org
Optimization of Reaction Parameters and Process Efficiency
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key variables include the choice of catalyst, solvent, temperature, and reagent stoichiometry.
For instance, in DCC-promoted esterifications of phenols, the choice of solvent can be critical, with dioxane being an effective medium. lookchem.com The optimal conditions often involve using a slight excess of the coupling reagent (DCC) at room temperature. lookchem.com The reaction must be conducted under an inert atmosphere as it can be sensitive to water. lookchem.com The table below summarizes optimization studies for various relevant esterification reactions.
| Esterification Method | Substrates | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Key Findings & Yield | Reference |
|---|---|---|---|---|---|---|---|
| Steglich Esterification | Carboxylic Acids & Phenols | EDC / DMAP | Acetonitrile | Room Temp. | Not Specified | Greener alternative to chlorinated solvents; high yields without chromatography. | nih.gov |
| Solvent-Free Acylation | Phenols & Acetic Anhydride | None | Solvent-Free | 150°C | 120 min | Green method, avoids catalyst and solvent; product confirmed by NMR. | jetir.org |
| DCC-Promoted Esterification | Diphenylphosphinic Acid & 2-Phenylphenol | DCC | Dioxane | Room Temp. | 6 h | Optimized conditions gave a 92% yield; reaction is sensitive to air/moisture. | lookchem.com |
| Phosphorous Acid Catalysis | Phenol & Octanoic Acid | Phosphorous Acid | Not Specified (reactant excess) | Not Specified | 11.5 h | Efficient water removal is key; produces high purity ester with good color. | google.com |
| TPPO-Mediated Esterification | Benzoic Acid & Benzyl Alcohol | TPPO / (COCl)2 | Acetonitrile (CH3CN) | Room Temp. | 1 h | Mild, neutral conditions with excellent yields (98%); TPPO can be recycled. | nih.gov |
Investigation of High-Throughput Synthesis Methodologies
High-throughput experimentation (HTE) has emerged as a powerful tool for the rapid optimization of reaction conditions and the synthesis of compound libraries. mpg.debiorxiv.org For the synthesis of this compound, which involves the formation of a biphenyl scaffold and an ester linkage, HTE can be employed to efficiently screen various catalysts, ligands, bases, and solvents. acs.orgacs.org A key reaction for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgarabjchem.org
A representative high-throughput approach for the synthesis of this compound would involve the coupling of 2-bromophenyl octanoate with phenylboronic acid or, alternatively, the coupling of 2-iodobiphenyl (B1664525) with a source of the octanoate group. The former is often preferred due to the commercial availability of the starting materials.
A typical HTE workflow for the Suzuki-Miyaura coupling to produce biphenyl esters would be carried out in 96-well plates. biorxiv.org This allows for the parallel execution of numerous reactions, each with a unique set of conditions. acs.org The screening would focus on identifying the optimal palladium catalyst, phosphine (B1218219) ligand, base, and solvent system to maximize the yield and purity of this compound.
Below is a hypothetical data table representing the results of a high-throughput screening experiment for the synthesis of this compound via Suzuki-Miyaura coupling of 2-bromophenyl octanoate and phenylboronic acid.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 78 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 80 | 88 |
This table is a representative example and does not reflect actual experimental data.
The results from such a screening would be analyzed using high-throughput analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the yield and purity of the product in each well. acs.org The data would reveal the most effective combination of reagents and conditions for the synthesis. For instance, the use of bulky biarylphosphine ligands like XPhos often leads to higher yields in Suzuki-Miyaura couplings of sterically hindered substrates. rsc.org
Synthesis of Isotopically Labeled this compound for Mechanistic Probes
Synthesis of ¹³C-Labeled this compound:
To investigate the mechanism of the esterification step or subsequent reactions involving the carbonyl group, this compound can be labeled with ¹³C at the carbonyl carbon of the octanoyl moiety. The synthesis would start with commercially available ¹³C-labeled octanoic acid.
A potential synthetic route is outlined below:
Activation of ¹³C-Octanoic Acid: ¹³C-labeled octanoic acid is converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.
Esterification: The resulting ¹³C-labeled octanoyl chloride is then reacted with 2-hydroxybiphenyl in the presence of a base, such as pyridine or triethylamine, to yield the desired ¹³C-labeled this compound. nih.gov
Synthesis of Deuterium-Labeled this compound:
Deuterium labeling is particularly useful for studying the mechanism of the Suzuki-Miyaura coupling, as it can reveal information about the stereochemistry of the reaction and whether C-H bond cleavage is involved in the rate-determining step. wikipedia.orglibretexts.org For instance, using a deuterated phenylboronic acid (phenyl-d₅-boronic acid) in the coupling with 2-bromophenyl octanoate would result in a product with a deuterated phenyl ring.
Application in Mechanistic Studies:
The isotopically labeled this compound can be used in various mechanistic studies:
Kinetic Isotope Effect (KIE) Studies: By comparing the rate of reaction of the labeled and unlabeled compounds, a kinetic isotope effect can be determined. A significant KIE would indicate that the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov
NMR and Mass Spectrometry Analysis: The position of the isotopic label in the products and byproducts of a reaction, as determined by NMR spectroscopy and mass spectrometry, provides direct evidence for the reaction pathway. researchgate.net For example, in the Suzuki coupling, the retention of stereochemistry at the site of coupling can be confirmed using deuterated substrates. libretexts.org
The following table outlines potential isotopically labeled precursors and their application in mechanistic studies of this compound synthesis.
| Labeled Precursor | Isotope | Position of Label | Mechanistic Probe Application |
| Octanoic Acid-¹³C₁ | ¹³C | Carbonyl Carbon | Elucidation of esterification mechanism and subsequent reactions involving the ester group. |
| Phenyl-d₅-boronic acid | D | Phenyl Ring | Investigation of the Suzuki-Miyaura coupling mechanism, including stereochemistry and potential C-D bond activation. |
| 2-Bromophenyl-d₄ octanoate | D | Phenyl Ring | Probing the oxidative addition step in the Suzuki-Miyaura coupling. |
This table provides hypothetical examples for illustrative purposes.
The synthesis and use of isotopically labeled this compound are crucial for a fundamental understanding of its formation and reactivity, paving the way for the development of more efficient and selective synthetic methods.
Reaction Mechanisms and Reactivity of 1,1 Biphenyl 2 Yl Octanoate
Detailed Mechanistic Studies of Ester Hydrolysis and Transesterification
Kinetics and Thermodynamics of Hydrolysis under Varied Conditions
No published data is available on the kinetics or thermodynamics of hydrolysis for [1,1'-Biphenyl]-2-YL octanoate (B1194180).
Influence of Catalysts on Ester Reactivity
There is no available research on the catalytic effects of acids, bases, or enzymes on the hydrolysis or transesterification of [1,1'-Biphenyl]-2-YL octanoate.
Investigation of Photochemical Transformations
Photon-Induced Reaction Pathways
The photon-induced reaction pathways of this compound have not been investigated in any published studies.
Characterization of Photoproducts
As no photochemical transformation studies have been conducted, there is no information on the potential photoproducts of this compound.
Exploration of Thermal Degradation Pathways and Kinetics
There is no available data concerning the thermal degradation pathways or the kinetics of decomposition for this compound.
Electrophilic and Nucleophilic Reaction Pathways of the Biphenyl (B1667301) Core and Ester Linkage
The biphenyl core of the molecule is electron-rich and thus susceptible to attack by electrophiles, while the ester group, with its electrophilic carbonyl carbon, is a prime target for nucleophiles.
Electrophilic Aromatic Substitution of the Biphenyl Core
The biphenyl system readily undergoes electrophilic aromatic substitution reactions, similar to benzene. pearson.comnih.gov The presence of the first phenyl ring acts as an activating, ortho-, para-directing substituent for the second ring. pearson.comwikipedia.org This is due to the extension of the π-electron system, which can stabilize the carbocation intermediate (the sigma complex or arenium ion) formed during the attack of an electrophile. pearson.compearson.com
Electrophilic substitution can occur on either of the two phenyl rings. The phenyl ring bearing the octanoate substituent is generally less reactive towards electrophiles compared to the unsubstituted phenyl ring due to the electron-withdrawing nature of the ester group. Consequently, electrophilic attack is more likely to occur on the unsubstituted ring, primarily at its ortho and para positions (2'-, 4'-, and 6'-positions).
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Directing Effect of Phenyl Group | Directing Effect of Octanoate Group | Steric Hindrance | Overall Likelihood of Substitution |
| 4'- (para) | Activating, Directing | - | Low | High |
| 2'-/6'- (ortho) | Activating, Directing | - | Moderate | Moderate |
| 4- (para) | - | Deactivating, meta-directing (inductive); ortho, para-directing (resonance) | Low | Low to Moderate |
| 6- (ortho) | - | Deactivating, meta-directing (inductive); ortho, para-directing (resonance) | High | Low |
| 3-/5- (meta) | - | Deactivating, meta-directing (inductive) | Low | Low |
Common electrophilic aromatic substitution reactions applicable to the biphenyl core include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2).
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst introduces a halogen atom.
Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst introduces an alkyl or acyl group, respectively. nih.gov
Nucleophilic Acyl Substitution of the Ester Linkage
The ester linkage in this compound is susceptible to nucleophilic acyl substitution. masterorganicchemistry.combyjus.com This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the phenoxide leaving group ([1,1'-biphenyl]-2-olate). vanderbilt.edu
The reactivity of the ester towards nucleophilic attack is moderate, being less reactive than acid chlorides and anhydrides, but more reactive than amides. byjus.comvanderbilt.edu
Key nucleophilic acyl substitution reactions include:
Hydrolysis (Saponification): In the presence of a base (e.g., NaOH), the ester is hydrolyzed to form [1,1'-biphenyl]-2-ol and the corresponding carboxylate salt (sodium octanoate). masterorganicchemistry.com This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid. Acid-catalyzed hydrolysis is also possible, establishing an equilibrium between the ester, water, alcohol, and carboxylic acid.
Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst results in the exchange of the alcohol portion of the ester. For example, reaction with methanol (B129727) would yield methyl octanoate and [1,1'-biphenyl]-2-ol.
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines yields an amide (octanamide) and [1,1'-biphenyl]-2-ol. vanderbilt.edu
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds will attack the ester to form a tertiary alcohol after a double addition.
Radical Reactions and Oxidation Mechanisms
Radical Reactions
The biphenyl core can undergo radical substitution reactions, although these are generally less common than electrophilic substitutions. For instance, halogenation can occur under radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator). The octanoate side chain, being an aliphatic chain, is also susceptible to radical halogenation, particularly at positions away from the electron-withdrawing influence of the carbonyl group.
The formation of a lithium biphenyl radical anion is a known reaction for biphenyl itself, creating a potent reducing agent. wikipedia.org This involves the reaction of biphenyl with lithium metal. wikipedia.org The presence of the ester group in this compound would likely be incompatible with such strongly reducing conditions.
Oxidation Mechanisms
The biphenyl core is relatively resistant to oxidation, but under harsh conditions, such as with strong oxidizing agents at high temperatures, oxidative ring-opening to form carboxylic acids can occur. acs.org
The octanoate side chain is more susceptible to oxidation. The methylene (B1212753) group adjacent to the ester oxygen (the α-position of the original octanoic acid) and other positions along the alkyl chain can be oxidized.
Advanced Spectroscopic and Structural Characterization of 1,1 Biphenyl 2 Yl Octanoate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For [1,1'-Biphenyl]-2-YL octanoate (B1194180), both ¹H and ¹³C NMR are fundamental in confirming its molecular structure.
Predicted ¹H NMR Spectral Data: The proton NMR spectrum of [1,1'-Biphenyl]-2-YL octanoate is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) moiety and the aliphatic protons of the octanoate chain. The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the coupling between the nine protons on the two phenyl rings. The protons on the phenyl ring bearing the octanoate group will be influenced by the ester linkage, likely causing a downfield shift compared to unsubstituted biphenyl. The protons of the octanoyl chain will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons of the biphenyl rings, and the aliphatic carbons of the octanoate chain. The carbonyl carbon is expected to have a characteristic chemical shift in the range of δ 170-180 ppm. The twelve aromatic carbons would appear between δ 120-150 ppm, with the carbon attached to the oxygen of the ester group showing a significant downfield shift. The aliphatic carbons of the octanoate chain would resonate at higher field strengths.
To unambiguously assign the proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be particularly useful in tracing the connectivity of protons within each phenyl ring and along the octanoyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial in establishing the connectivity between the biphenyl and octanoate moieties, for instance, by showing a correlation between the protons on the phenyl ring and the carbonyl carbon of the ester.
The biphenyl unit is known for its potential for restricted rotation around the C-C single bond connecting the two phenyl rings, a phenomenon known as atropisomerism. Variable temperature NMR studies can provide insight into the conformational dynamics of the molecule. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshape, which can be used to determine the energy barrier to rotation around the biphenyl linkage. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximity between protons, providing valuable information about the preferred conformation of the molecule in solution.
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. Other significant absorptions would include C-O stretching vibrations of the ester group around 1250-1000 cm⁻¹, C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), and C=C stretching vibrations of the aromatic rings in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic rings are typically strong in the Raman spectrum. The inter-ring C-C stretching of the biphenyl moiety would also be observable. Symmetrical vibrations, which might be weak in the FT-IR spectrum, can be prominent in the Raman spectrum.
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| C=O (Ester) | 1735 - 1750 (strong) | Moderate |
| C-H (Aromatic) | 3100 - 3000 (medium) | Strong |
| C-H (Aliphatic) | 3000 - 2850 (medium) | Strong |
| C=C (Aromatic) | 1600 - 1450 (medium-strong) | Strong |
| C-O (Ester) | 1250 - 1000 (strong) | Weak |
High-Resolution Mass Spectrometry for Fragmentation Pathway Mapping and Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.
Accurate Mass Determination: HRMS would provide the exact mass of the molecular ion of this compound, allowing for the unambiguous determination of its molecular formula (C₂₀H₂₄O₂).
Fragmentation Pathway Mapping: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The expected fragmentation patterns would include:
Loss of the octanoyl group: Cleavage of the ester bond could lead to a prominent peak corresponding to the [M-C₈H₁₅O₂]⁺ ion, which represents the 2-hydroxybiphenyl radical cation.
McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement within the octanoate chain could occur, leading to the loss of a neutral alkene molecule.
Cleavage of the aliphatic chain: Fragmentation of the octyl chain would produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
Biphenyl fragmentation: Fragmentation of the biphenyl rings could also contribute to the mass spectrum.
Analysis of these fragmentation patterns helps to confirm the structure of the molecule.
X-ray Crystallography for Solid-State Structure and Conformational Analysis (if applicable)
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the dihedral angle between the two phenyl rings of the biphenyl moiety. This would offer a static picture of the molecule's conformation in the crystal lattice, which can be compared with the dynamic conformational information obtained from NMR studies in solution. The packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking of the biphenyl rings, would also be revealed.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within the molecule.
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of the π → π* transitions of the aromatic biphenyl system. The position and intensity of these absorption bands are sensitive to the substitution pattern and the dihedral angle between the phenyl rings. The ester group is not expected to significantly alter the main absorption features of the biphenyl chromophore.
Emission (Fluorescence) Spectroscopy: Many biphenyl derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are sensitive to the molecular conformation and the surrounding environment, offering further insights into the photophysical properties of the molecule.
Advanced hyphenated spectroscopic techniques for structural verification
The unambiguous structural confirmation of synthesized compounds such as this compound necessitates the use of advanced analytical methods. Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. chemijournal.com These integrated approaches provide comprehensive data on both the purity and the precise molecular structure of a compound from a single analysis. The most powerful and commonly employed of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity for the structural elucidation of organic molecules. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov In this method, the sample is vaporized and separated based on its boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer for ionization and detection.
For this compound, a sample would be injected into the GC, where it would travel through a capillary column (e.g., a nonpolar DB-5ms column). Its retention time would be characteristic of its volatility relative to other components in the sample. Upon elution from the column, the molecule enters the mass spectrometer's ion source, typically undergoing electron ionization (EI). EI is a hard ionization technique that results in the formation of a molecular ion (M⁺˙) and a series of characteristic fragment ions.
The analysis of the resulting mass spectrum allows for the confirmation of the molecular weight and the deduction of its structural components. The molecular ion peak for this compound (C₂₀H₂₄O₂) would be expected at a mass-to-charge ratio (m/z) of 296. The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for this ester would include the cleavage of the ester bond and rearrangements.
Table 1: Hypothetical GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Significance |
| 296 | [M]⁺˙ (Molecular Ion) | [C₂₀H₂₄O₂]⁺˙ | Confirms the molecular weight of the compound. |
| 170 | [[1,1'-Biphenyl]-2-ol]⁺˙ | [C₁₂H₁₀O]⁺˙ | Represents the biphenyl alcohol moiety after cleavage of the ester group. A very prominent peak. |
| 169 | [[1,1'-Biphenyl]-2-olate]⁺ | [C₁₂H₉O]⁺ | Loss of a hydrogen atom from the biphenyl alcohol fragment. |
| 141 | [C₁₁H₉]⁺ | [C₁₁H₉]⁺ | Represents a fluorenyl cation, a common rearrangement fragment for biphenyls. |
| 127 | [Octanoyl cation]⁺ | [C₈H₁₅O]⁺ | Indicates the presence of the octanoate side chain. |
| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | Further fragmentation of the biphenyl ring system. |
This data is illustrative and based on predicted fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that may not be suitable for GC due to low volatility or thermal instability, or for analyses requiring higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. researchgate.net Coupling LC with tandem mass spectrometry (MS/MS) further enhances structural confirmation capabilities. researchgate.net
In a typical LC-MS/MS workflow, this compound would first be separated from any impurities on a reverse-phase HPLC column (e.g., a C18 column). Following separation, the analyte is introduced into the mass spectrometer using a soft ionization technique, such as Electrospray Ionization (ESI). ESI typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation.
In the tandem mass spectrometry stage, this protonated molecular ion is selected as a "precursor ion" and subjected to Collision-Induced Dissociation (CID). The resulting "product ions" create a fragmentation spectrum that is highly specific to the precursor's structure. This process provides definitive structural verification. researchgate.net
Table 2: Hypothetical LC-MS/MS Data for this compound
| Analysis Stage | Ion Type | m/z (Mass-to-Charge Ratio) | Proposed Structure/Fragment |
| MS1 Scan | Precursor Ion | 297.18 | [M+H]⁺ (Protonated Molecule) |
| MS2 Scan | Product Ion | 171.08 | Protonated [1,1'-Biphenyl]-2-ol |
| MS2 Scan | Product Ion | 153.07 | Biphenyl cation (loss of water from the 171.08 fragment) |
| MS2 Scan | Product Ion | 128.10 | Protonated octenoic acid |
This data is illustrative and based on predicted fragmentation patterns in positive ESI mode.
The combination of chromatographic separation with detailed mass spectral data from both GC-MS and LC-MS/MS provides a powerful and comprehensive strategy for the structural verification of this compound, ensuring the identity and purity of the synthesized compound.
Computational and Theoretical Investigations of 1,1 Biphenyl 2 Yl Octanoate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic properties of a molecule from first principles. nrel.govnih.gov For [1,1'-Biphenyl]-2-YL octanoate (B1194180), DFT calculations can elucidate its electronic structure, stability, and reactivity. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic descriptors. nrel.gov
Key insights from DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For [1,1'-Biphenyl]-2-YL octanoate, the carbonyl oxygen of the ester group would be an expected site of negative potential, while the aromatic protons would be regions of positive potential. This information is vital for understanding non-covalent interactions. niscpr.res.in
Reactivity Descriptors: Fukui functions and dual descriptors can be calculated to provide site-specific reactivity information, predicting which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data that would be generated from DFT calculations to illustrate the type of information obtained.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 D | Quantifies overall molecular polarity |
| Mulliken Charge on Carbonyl O | -0.55 e | Identifies a key nucleophilic site |
Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that static quantum calculations cannot. nih.gov An MD simulation for this compound would be invaluable for understanding its flexibility and its interactions with the surrounding environment, such as a solvent. nih.govmdpi.com
Key areas of investigation include:
Solvent Interactions: Simulating the molecule in different solvent boxes (e.g., water, methanol (B129727), chloroform) reveals how solute-solvent interactions influence its conformation. unige.chfrontiersin.org In polar solvents, the molecule might adopt a conformation that exposes the polar ester group to the solvent while shielding the nonpolar hydrocarbon tail. In nonpolar solvents, the opposite might occur. These simulations can quantify specific interactions like hydrogen bonds or weaker van der Waals forces. rsc.orgmdpi.com The study of how solvent organization is perturbed by the solute provides a microscopic understanding of solvation. mdpi.com
Prediction of Spectroscopic Signatures using Computational Methods
Computational chemistry offers powerful tools for predicting spectroscopic data, which can be used to validate experimental findings or to aid in structural elucidation. computabio.comnmrdb.org
NMR Spectroscopy: DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy, especially when solvent effects are included in the model. nih.govrsc.org For this compound, this would involve calculating the magnetic shielding for each nucleus. Comparing these predicted spectra with experimental data helps confirm the molecular structure. Machine learning approaches have also become highly accurate for predicting 1H NMR shifts in various solvents. nih.govarxiv.org
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can also be computed. This allows for the prediction of the IR spectrum, where specific peaks can be assigned to the vibrational modes of functional groups, such as the characteristic C=O stretch of the ester group and the C-H and C=C vibrations of the aromatic rings. niscpr.res.in
Table 2: Illustrative Predicted 1H NMR Chemical Shifts for Key Protons in this compound This table presents hypothetical data to illustrate the output of NMR prediction methods. Actual shifts depend heavily on the solvent and computational model.
| Proton Location | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |
| Biphenyl (B1667301) Protons | 7.2 - 7.8 | Multiplet |
| Methylene (B1212753) (α to ester O) | 4.1 | Triplet |
| Methylene (α to carbonyl) | 2.5 | Triplet |
| Terminal Methyl (octanoate) | 0.9 | Triplet |
Reaction Mechanism Simulation and Transition State Analysis
Theoretical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. nih.gov For this compound, this could involve simulating its synthesis or potential degradation pathways.
Synthesis Simulation: A plausible synthesis involves the esterification of [1,1'-biphenyl]-2-ol with octanoyl chloride or the Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated precursor. gre.ac.uk Computational models can be used to investigate the mechanism of these reactions, identifying all intermediates and, crucially, the transition state structures. conicet.gov.ar
Transition State Analysis: By locating the transition state (the maximum energy point along the reaction coordinate), one can calculate the activation energy (ΔG‡) for a given reaction step. units.it This value is directly related to the reaction rate. For instance, simulating the base-catalyzed hydrolysis of the ester bond would involve calculating the energy barrier for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This provides a quantitative understanding of the compound's stability under different conditions. mdpi.com
In Silico Docking Studies for Potential Molecular Interactions (mechanistic focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. psu.edu While often used in drug discovery to screen ligands against a protein target, the principles of docking can be applied to understand the fundamental molecular interactions of this compound with any potential binding partner from a mechanistic standpoint. mdpi.comdergipark.org.tr
The focus of such a study would be to understand how the molecule's structure and electronic properties (calculated in sections 5.1 and 5.2) govern its non-covalent interactions. cambridgemedchemconsulting.com A hypothetical docking simulation against a model protein binding site would analyze:
Binding Affinity: A scoring function estimates the free energy of binding, providing a quantitative measure of interaction strength. psu.edufrontiersin.org
Interaction Types: The simulation identifies the specific non-covalent interactions responsible for binding. For this compound, these would likely include:
Hydrophobic Interactions: Involving the octanoate tail and the biphenyl rings.
π-π Stacking: Between the biphenyl rings and aromatic amino acid residues like phenylalanine or tryptophan. cambridgemedchemconsulting.com
Hydrogen Bonding: The carbonyl oxygen of the ester could act as a hydrogen bond acceptor.
Table 3: Illustrative Output from a Mechanistic Docking Study of this compound with a Hypothetical Receptor
| Parameter | Result | Mechanistic Interpretation |
| Binding Energy (Score) | -7.5 kcal/mol | Indicates a favorable binding interaction |
| Key Interacting Residues | Phe, Leu, Val, Ser | Suggests a binding pocket with both aromatic and aliphatic character |
| Interaction Types | π-π stacking with Phe; Hydrophobic contact with Leu, Val; H-bond with Ser | Demonstrates the molecule's ability to engage in multiple types of non-covalent bonding |
Biological Interactions and Mechanistic Insights of 1,1 Biphenyl 2 Yl Octanoate
In Vitro Investigations of Molecular Target Binding and Affinity
Detailed in vitro studies are fundamental to characterizing the interaction of any compound with biological systems. For [1,1'-Biphenyl]-2-YL octanoate (B1194180), such studies are not yet extensively documented in the scientific literature.
Enzyme Kinetic Studies to Elucidate Inhibition or Activation Mechanisms
There are currently no specific enzyme kinetic studies published for [1,1'-Biphenyl]-2-YL octanoate. Generally, such studies would determine if the compound acts as an inhibitor or activator of specific enzymes. mgcub.ac.inlibretexts.org Key parameters like the Michaelis constant (Km) and the catalytic rate (kcat) would be measured to elucidate the mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. mgcub.ac.inlibretexts.org For instance, related biphenyl (B1667301) compounds have been investigated for their potential to inhibit enzymes like cytochrome P450. Ester compounds, such as the octanoate portion of this molecule, are known to be substrates for or inhibitors of various hydrolases and lipases. nih.govnih.gov A study on laninamivir (B1674463) octanoate, for example, identified lysophospholipase 1 (LYPLA1) and esterase D (ESD) as the primary enzymes for its hydrolysis in human lung tissue. nih.gov Future research would need to screen this compound against a panel of relevant enzymes to identify potential targets and characterize the kinetics of these interactions.
Receptor Interaction and Binding Dynamics
Direct receptor binding assays for this compound are not available in the current body of scientific literature. The biphenyl structure is a common motif in molecules that interact with various receptors due to its ability to fit into hydrophobic pockets. For example, novel biphenyl amines have been shown to act as modulating ligands for the oestrogen receptor alpha (ERα). mdpi.com Furthermore, the octanoate moiety, a fatty acid ester, might influence interactions with receptors that bind lipids or fatty acids. Studies on olfactory receptors have shown that odorants like octanoic acid can bind to several of these receptors with differing affinities. mit.edu Future studies could employ techniques like fluorescence polarization or surface plasmon resonance to investigate the binding of this compound to a range of nuclear and cell-surface receptors.
Cellular Uptake and Intracellular Distribution Studies at a Molecular Level
Research specifically detailing the cellular uptake and intracellular distribution of this compound is not yet published. The physicochemical properties of a compound, such as lipophilicity, play a crucial role in its ability to cross cell membranes. uta.edu The octanoate ester group in this compound would likely increase its lipophilicity compared to its parent alcohol (2-phenylphenol), potentially facilitating its passage across the lipid bilayer of cell membranes. mdpi.com The cellular uptake of nanoparticles, for instance, is known to be influenced by their physicochemical properties. mdpi.comnih.gov Once inside the cell, the compound's distribution would be governed by its affinity for different organelles and macromolecules. The ester linkage may also be subject to hydrolysis by intracellular esterases, releasing 2-phenylphenol (B1666276) and octanoic acid, which would then have their own distinct distribution patterns. nih.gov
Elucidation of Cell-Free Biochemical Pathway Modulation
There is no available data on how this compound might modulate cell-free biochemical pathways. Such studies are essential to understand if the compound can directly affect metabolic or signaling cascades without the complexity of a cellular environment. For example, it would be informative to investigate its effects on pathways like glycolysis, fatty acid oxidation, or in vitro transcription and translation systems.
Structure-Activity Relationship (SAR) Studies of this compound Analogues and Derivatives
Systematic Structure-Activity Relationship (SAR) studies for this compound have not been reported. SAR studies involve synthesizing and testing a series of related compounds to determine how specific structural modifications influence their biological activity. mdpi.com For other classes of biphenyl compounds, SAR studies have been crucial in optimizing their desired effects, such as the development of receptor agonists or enzyme inhibitors. mdpi.com A future SAR study on this compound could involve modifying the biphenyl core with different substituents or altering the length and structure of the ester chain to identify key features for biological activity.
Proteomic and Metabolomic Profiling to Understand Mechanistic Cellular Responses
Comprehensive proteomic and metabolomic analyses of cells treated with this compound have not been conducted. These "omics" approaches provide a global view of the changes in protein expression (proteomics) and metabolite levels (metabolomics) within a cell in response to a chemical compound. rsc.orgfrontlinegenomics.com Such data can offer unbiased insights into the compound's mechanism of action by revealing which cellular pathways are perturbed. rsc.orgfrontlinegenomics.com For example, a proteomics study might identify changes in the levels of enzymes involved in a particular metabolic pathway, while metabolomics could detect the accumulation or depletion of specific metabolites within that pathway. frontlinegenomics.comnih.gov These powerful techniques will be invaluable in future research to build a comprehensive understanding of the cellular effects of this compound.
Environmental Fate and Transformation Pathways of 1,1 Biphenyl 2 Yl Octanoate
Biodegradation Pathways and Microbial Metabolism in Environmental Matrices
The biodegradation of [1,1'-Biphenyl]-2-YL octanoate (B1194180) is predicted to proceed through the breakdown of its constituent components, 2-phenylphenol (B1666276) and octanoic acid, following the initial hydrolysis of the ester linkage.
Isolation and Characterization of Degrading Microorganisms
Numerous microorganisms capable of degrading biphenyl (B1667301), the core structure of [1,1'-Biphenyl]-2-YL octanoate, have been isolated from various environments, including contaminated soils and activated sludge. semanticscholar.orgmdpi.com These are typically aerobic bacteria. Genera known to be effective in biphenyl degradation include Pseudomonas, Rhodococcus, Burkholderia, Acinetobacter, and Paracoccus. semanticscholar.orgmdpi.comnih.gov For instance, a bacterium identified as Paracoccus sp. strain G-2, isolated from a chemical factory's wastewater treatment plant, has demonstrated the ability to use biphenyl as its sole source of carbon and energy. semanticscholar.org Similarly, Rhodococcus species are frequently cited for their broad degradation capabilities, including the breakdown of polychlorinated biphenyls (PCBs). mdpi.comnih.gov
The degradation of the octanoate portion is also well-documented. Octanoic acid is readily biodegradable in both soil and water by a wide range of microorganisms. publications.gc.canih.gov This rapid breakdown is a key factor in its low environmental persistence. publications.gc.ca The microorganisms responsible for the degradation of fatty acids like octanoic acid are ubiquitous in the environment.
Following the initial hydrolysis, the resulting 2-phenylphenol is also subject to microbial degradation. It is considered to be readily biodegradable in environments like river water and activated sludge. who.intfao.org Anaerobic degradation of 2-phenylphenol has also been observed, with enrichment cultures from sediment capable of mineralizing the compound. researchgate.net
Table 1: Examples of Microorganisms Involved in the Degradation of Biphenyl and Related Compounds
| Microorganism Genus | Environment of Isolation | Degraded Compound(s) | Reference(s) |
| Paracoccus | Chemical factory activated sludge | Biphenyl, PCBs | semanticscholar.org |
| Rhodococcus | PCB-contaminated soil | Biphenyl, PCBs | mdpi.comnih.gov |
| Pseudomonas | PCB-contaminated soil | Biphenyl, PCBs | mdpi.comtandfonline.com |
| Burkholderia | PCB-contaminated soil | Biphenyl, PCBs | mdpi.com |
| Arctic soil microflora | PCB-contaminated Arctic soil | Biphenyl, Aroclor 1221 | asm.org |
This table is illustrative and based on data for biphenyl and its derivatives, which are structurally related to this compound.
Elucidation of Enzymatic Degradation Mechanisms
The enzymatic pathway for the aerobic degradation of biphenyl is well-established and serves as a model for the biphenyl moiety of this compound. ethz.chgenome.jp The process is initiated by a multi-component enzyme system called biphenyl dioxygenase (BPDO). plos.orginrs.ca
The key enzymatic steps in the upper biphenyl pathway are:
Dioxygenation: Biphenyl dioxygenase (BPDO) introduces two hydroxyl groups onto the biphenyl ring to form cis-2,3-dihydro-2,3-dihydroxy-biphenyl. plos.orgresearchgate.net This is often the rate-limiting step.
Dehydrogenation: A dehydrogenase (BphB) converts the dihydrodiol to 2,3-dihydroxybiphenyl. researchgate.netnih.gov
Ring Cleavage: A 2,3-dihydroxybiphenyl dioxygenase (BphC) cleaves the aromatic ring in a meta-cleavage reaction, yielding 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). researchgate.netnih.gov
Hydrolysis: A hydrolase (BphD) then cleaves HOPDA into benzoic acid and 2-hydroxypenta-2,4-dienoate. researchgate.net
The resulting benzoic acid is then further mineralized through central metabolic pathways. researchgate.net
The octanoate portion is likely cleaved by non-specific esterases, which are widespread in microorganisms. nih.gov These enzymes catalyze the hydrolysis of the ester bond, releasing 2-phenylphenol and octanoic acid. nih.gov Octanoic acid is then degraded via the β-oxidation pathway, a fundamental fatty acid metabolism process that sequentially shortens the carbon chain to produce acetyl-CoA. publications.gc.ca
Identification and Fate of Biodegradation Metabolites
Based on the known degradation pathways of biphenyl and octanoic acid, the primary metabolites of this compound are expected to be:
Initial Hydrolysis Products:
2-Phenylphenol: This compound is known to be biodegradable. who.intfao.org Its degradation would likely proceed through hydroxylation and ring cleavage, similar to biphenyl itself.
Octanoic Acid: This fatty acid is rapidly degraded by microorganisms in the environment. publications.gc.canih.gov
Biphenyl Moiety Degradation Products:
cis-2,3-dihydro-2,3-dihydroxy-biphenyl: A transient intermediate from the action of biphenyl dioxygenase. researchgate.net
2,3-dihydroxybiphenyl: The catecholic intermediate prior to ring cleavage. scielo.br
Benzoic Acid: A key intermediate that is funneled into central metabolism. researchgate.net
Under anaerobic conditions, biphenyl can be transformed into biphenyl-4-carboxylic acid as a key intermediate. oup.com The fate of these metabolites is generally further degradation and eventual mineralization to carbon dioxide and water under aerobic conditions. publications.gc.caoup.com
Phototransformation and Photodegradation Kinetics in Aquatic and Atmospheric Systems
Sunlight can induce chemical transformations in compounds present in the environment, a process known as phototransformation or photodegradation.
Influence of Environmental Factors on Photoreactivity
The rate of phototransformation of this compound is influenced by several environmental factors. For the biphenyl moiety, photodegradation is affected by the presence of photosensitizers and the solvent matrix. iosrjournals.orgacs.org For instance, the presence of substances like humic acids in natural waters can either enhance or inhibit photodegradation by acting as photosensitizers or by absorbing light, respectively. acs.org
The pH of the water can also play a significant role. Studies on biphenyl have shown that photodegradation rates can vary with pH, with neutral pH often favoring degradation. iosrjournals.org The presence of oxidants like hydrogen peroxide (H₂O₂) can significantly accelerate the photodegradation of biphenyl and its derivatives by generating highly reactive hydroxyl radicals. iosrjournals.orgsciepub.com
The octanoate ester portion of the molecule can also undergo hydrolysis, a reaction that can be influenced by pH, with faster rates typically observed under alkaline conditions. ccme.ca
Identification of Photolysis Products and Pathways
The photolysis of biphenyl compounds can proceed through several pathways. Direct photolysis involves the absorption of light by the molecule itself, leading to an excited state that can then undergo reactions such as dechlorination in the case of PCBs. researchgate.nettandfonline.com The primary products of biphenyl photolysis are often hydroxylated biphenyls. researchgate.net In the gas phase, the reaction of biphenyl with hydroxyl radicals, which are photochemically produced in the atmosphere, leads to the formation of products like benzoic acid. dss.go.th
For this compound, photolysis is expected to lead to a mixture of products arising from reactions of both the biphenyl ring and the ester group. The primary photolytic reactions for the biphenyl core are likely to be hydroxylation. researchgate.netnih.gov Photochemical cleavage of the ester bond is also a possibility, leading to 2-phenylphenol and derivatives of octanoic acid. The subsequent photolysis of 2-phenylphenol would likely follow pathways similar to biphenyl, involving further hydroxylation and ring opening.
Table 2: Potential Photodegradation Products of this compound
| Precursor Moiety | Potential Photodegradation Product(s) | Formation Pathway | Reference(s) |
| Biphenyl | Hydroxylated biphenyls | Direct photolysis, reaction with hydroxyl radicals | researchgate.nettandfonline.com |
| Biphenyl | Benzoic acid | Gas-phase reaction with hydroxyl radicals | dss.go.th |
| Ester Linkage | 2-Phenylphenol, Octanoic acid | Photo-induced hydrolysis | ccme.ca |
This table presents hypothetical products based on known reactions of the constituent chemical groups.
Chemical Transformation in Soil and Sediment Environments
Once introduced into terrestrial or aquatic systems, this compound is subject to various transformation processes that alter its chemical structure and environmental behavior. These transformations can be broadly categorized as chemical and biological, with this section focusing on the former.
Hydrolysis and oxidation are two of the primary chemical degradation pathways for organic compounds in the environment. For this compound, these processes would lead to the cleavage of the ester bond and the modification of the biphenyl structure.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that would break the molecule into [1,1'-biphenyl]-2-ol and octanoic acid. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by acids or bases. In neutral environmental conditions (pH 7), the hydrolysis of similar esters can be slow, but the rate can increase significantly in more acidic or alkaline environments. envipath.org The persistence of the compound against hydrolysis can be described by its half-life (DT50), with values greater than 365 days indicating high persistence. herts.ac.uk
Oxidation: The biphenyl moiety of the molecule can undergo oxidation. In soil and sediment, this can be mediated by naturally occurring oxidizing agents. The oxidation of biphenyl and related compounds like polychlorinated biphenyls (PCBs) can lead to the formation of hydroxylated and other oxygenated derivatives. nih.govresearchgate.net These transformation products may have different toxicological and environmental fate characteristics than the parent compound. For instance, the oxidation of some polybrominated biphenyls (PBBs) can result in products with altered toxicity. nih.gov The presence of functional groups and the degree of substitution on the biphenyl rings can influence the rate and products of oxidation. nih.gov
Detailed research findings on the specific hydrolysis and oxidation rates and products of this compound are not widely available. However, based on the behavior of structurally similar compounds, it can be inferred that these pathways are significant in its environmental transformation.
Several abiotic factors in soil and sediment environments play a crucial role in the transformation of this compound. These factors can influence the rates of hydrolysis and oxidation, as well as other degradation pathways.
pH: As mentioned, pH is a critical factor in the hydrolysis of the ester bond. Both acidic and alkaline conditions can accelerate this process. envipath.org
Temperature: Chemical reaction rates, including hydrolysis and oxidation, generally increase with temperature. Therefore, warmer climates or seasons would likely see faster degradation of the compound.
Redox Potential: The redox potential of the soil or sediment indicates its tendency to accept or donate electrons. In environments with a high redox potential (oxic conditions), oxidative degradation pathways are more likely to occur. Conversely, in low redox potential environments (anoxic or anaerobic conditions), reductive transformation pathways may become more important.
Presence of Minerals and Organic Matter: Soil and sediment components can act as catalysts or inhibitors of chemical reactions. Clay minerals, for example, can provide surfaces for sorption and potentially catalyze hydrolysis reactions. internationalscholarsjournals.com Soil organic matter can also influence transformation rates through various mechanisms. internationalscholarsjournals.com
The interplay of these abiotic factors creates a complex matrix of conditions that determine the ultimate fate of this compound in the environment.
Sorption and Desorption Behavior in Various Environmental Components
Sorption, the process by which a chemical binds to solid particles in soil or sediment, is a key determinant of its mobility and bioavailability. The octanol-water partition coefficient (Log P) is a useful indicator of a substance's tendency to bioaccumulate, with a value greater than 3.0 suggesting a high potential. herts.ac.uk
This compound, with its biphenyl and octanoate moieties, is expected to be a hydrophobic compound with a relatively high Log P value, leading to significant sorption to soil organic carbon and clay minerals. The sorption of biphenyl itself has been shown to be influenced by the type of clay mineral present, with illite (B577164) and bentonite (B74815) showing higher sorption partition coefficients than kaolinite. internationalscholarsjournals.com The sorption of hydrophobic organic compounds is often described by the Freundlich or linear isotherm models. internationalscholarsjournals.comresearchwithrutgers.com
Desorption, the release of a sorbed chemical back into the solution phase, is also a critical process. Hysteresis, where the desorption isotherm does not follow the same path as the sorption isotherm, is a common phenomenon for hydrophobic organic contaminants in soils and sediments. researchwithrutgers.comchemrxiv.org This indicates that a fraction of the sorbed compound may become resistant to desorption, leading to its long-term persistence in the solid phase. The extent of sorption and desorption is influenced by factors such as the organic carbon content of the soil, the type and amount of clay minerals, and the properties of the chemical itself. internationalscholarsjournals.comnih.gov
Table 1: Factors Influencing Sorption and Desorption
| Factor | Influence on Sorption/Desorption | Reference |
| Soil Organic Carbon (SOC) | Higher SOC content generally leads to increased sorption of hydrophobic compounds. | internationalscholarsjournals.com |
| Clay Mineralogy | The type of clay mineral (e.g., illite, bentonite, kaolinite) affects the sorption capacity. | internationalscholarsjournals.com |
| Ionic Strength | Can influence the access of molecules to internal clay surfaces. | internationalscholarsjournals.com |
| Isotherm Nonlinearity | Can introduce artifacts in the quantification of desorption hysteresis. | researchwithrutgers.com |
Volatilization and Atmospheric Transport Modeling
Volatilization is the process by which a chemical transforms from a liquid or solid state to a gaseous state and is released into the atmosphere. The potential for volatilization is determined by a compound's vapor pressure and its Henry's Law Constant. herts.ac.uk Chemicals with high vapor pressure and a high Henry's Law Constant are more likely to volatilize. herts.ac.uk
The "grasshopper effect," where POPs volatilize in warmer regions, are transported through the atmosphere, and then deposit in cooler regions, is a well-documented phenomenon for many persistent organic pollutants. unece.org Whether this compound has the potential for long-range atmospheric transport would depend on its specific physicochemical properties, which would need to be determined experimentally or through robust predictive models.
Table 2: Parameters for Volatilization and Atmospheric Transport Modeling
| Parameter | Description | Significance | Reference |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Higher vapor pressure indicates higher volatility. | herts.ac.uk |
| Henry's Law Constant | A measure of the partitioning of a chemical between the air and water phases. | A higher value indicates a greater tendency to volatilize from water. | herts.ac.uk |
| Octanol-Air Partition Coefficient (KOA) | Describes the partitioning between octanol (B41247) (as a surrogate for organic matter) and air. | Important for modeling soil-air exchange. | unece.org |
Advanced Analytical Methodologies for Detection and Quantification of 1,1 Biphenyl 2 Yl Octanoate
Development and Validation of Chromatographic Techniques
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of semi-volatile and non-volatile organic compounds. The development and validation of these methods are critical to ensure accuracy, precision, and reliability.
Gas chromatography-mass spectrometry is a principal technique for the analysis of thermally stable and volatile compounds. For biphenyl (B1667301) derivatives, GC-MS offers excellent separation and definitive identification. nih.govresearchgate.net A typical method involves direct injection of an extract into the GC, where the compound is separated on a capillary column before being detected by a mass spectrometer. nih.gov
Method development for [1,1'-Biphenyl]-2-YL octanoate (B1194180) would focus on optimizing several key parameters:
Column Selection : A low-to-mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is generally suitable for separating biphenyl compounds. nih.gov
Injector Temperature : An injector temperature of around 250°C is common to ensure efficient volatilization without thermal degradation. nih.gov
Oven Temperature Program : A gradient temperature program is essential for separating the target analyte from matrix interferences. An initial temperature might be held to focus the analytes, followed by a ramp to a final temperature to elute all compounds of interest. For example, a program could start at 40°C and increase to 300°C. nih.gov
Mass Spectrometer Conditions : Electron ionization (EI) is the most common ionization technique, typically at 70 eV, which produces a characteristic fragmentation pattern for structural elucidation. researchgate.net For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific ions corresponding to the analyte. nih.gov
Validation of a GC-MS method would adhere to international guidelines, assessing linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). scielo.br
Table 1: Typical GC-MS Parameters for Analysis of Biphenyl Derivatives
| Parameter | Typical Setting | Purpose | Citation |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Provides good separation for semi-volatile compounds. | nih.gov |
| Carrier Gas | Helium | Inert gas for carrying sample through the column. | researchgate.net |
| Flow Rate | 1.0 - 1.2 mL/min | Optimal for resolution and analysis time. | researchgate.net |
| Injector Temp. | 250°C | Ensures complete vaporization of the analyte. | nih.gov |
| Oven Program | 40°C (1 min), ramp 10°C/min to 300°C | Separates analytes based on boiling points. | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. | researchgate.net |
| Detector Mode | Full Scan (m/z 50-500) / SIM | Full scan for identification, SIM for quantification. | nih.govresearchgate.net |
For compounds that are less volatile, thermally labile, or require higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.gov It has become a powerful tool for determining trace levels of organic contaminants in complex samples. nih.gov
Optimization for [1,1'-Biphenyl]-2-YL octanoate analysis would involve:
Column and Mobile Phase : Reversed-phase chromatography is standard, using columns such as C18 or biphenyl stationary phases, which offer unique selectivity for aromatic compounds. nih.govshimadzu.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid to improve ionization efficiency. nih.gov A gradient elution program is used to achieve optimal separation. nih.gov
Ionization Source : Electrospray ionization (ESI) is the most common source for this class of compounds, operating in either positive or negative ion mode depending on the analyte's structure.
MS/MS Parameters : Tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring its fragmentation into one or more product ions. This process provides very high selectivity and sensitivity. nih.gov
Method validation includes assessments of linearity, accuracy, precision, LOD, LOQ, matrix effects, and analyte stability. nih.govunizar.es
Table 2: Potential LC-MS/MS Parameters for this compound Analysis
| Parameter | Potential Setting | Purpose | Citation |
| Column | Biphenyl or C18 (e.g., 2.1 x 100 mm, 2.6 µm) | Biphenyl phase offers π-π interactions for aromatic selectivity. | shimadzu.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. | nih.gov |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | Organic component for eluting the analyte. | nih.gov |
| Flow Rate | 0.2 - 0.5 mL/min | Standard for analytical LC columns. | |
| Column Temp. | 35 - 40°C | Ensures reproducible retention times. | nih.govunizar.es |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generates charged molecules for MS analysis. | nih.gov |
| Detector Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. | nih.gov |
Spectroscopic Techniques for Trace Analysis (e.g., Fluorescence, UV-Vis)
Spectroscopic techniques can be used for screening and quantification, often coupled with chromatographic separation.
UV-Vis Spectroscopy : Biphenyl compounds inherently absorb ultraviolet (UV) light due to the π-electron system of the aromatic rings. scielo.br An HPLC system equipped with a UV or Diode Array Detector (DAD) can be used for analysis. The maximum absorbance wavelength (λmax) for biphenyl derivatives is typically in the 230-280 nm range. While less sensitive and selective than MS, HPLC-UV/DAD is a robust and cost-effective method for analyzing samples with higher concentrations or for preliminary screening. scielo.br The integration of UV/Vis spectroscopy with microreactors also allows for real-time online process analysis. rsc.org
Fluorescence Spectroscopy : Some biphenyl derivatives exhibit native fluorescence, which can be exploited for highly sensitive detection. A fluorescent probe's emission can be influenced by its environment, and specific probes have been developed for detecting various analytes. eurjchem.com For this compound, derivatization with a fluorescent tag might be necessary if the native fluorescence is weak. This technique offers excellent sensitivity but may require more extensive sample preparation to eliminate interfering fluorescent compounds.
Development of Electrochemical and Biosensing Methods
Electrochemical sensors and biosensors represent a rapidly advancing frontier in chemical analysis, offering the potential for rapid, portable, and low-cost detection. nih.govescholarship.org
Electrochemical Sensors : These sensors measure the change in an electrical signal (e.g., current or potential) resulting from a redox reaction of the target analyte at an electrode surface. researchgate.net For this compound, an electrochemical method could be developed based on the oxidation of the biphenyl moiety or the phenolic group after hydrolysis of the ester. The electrode surface can be modified with nanomaterials (e.g., transition metal oxides, carbon nanotubes) to enhance sensitivity and selectivity. mdpi.com
Biosensors : Biosensors integrate a biological recognition element (like an enzyme or antibody) with a physicochemical transducer. nih.gov A potential biosensor for this compound could utilize an esterase enzyme to hydrolyze the octanoate group, releasing 2-phenylphenol (B1666276), which can then be detected by a secondary sensor. Alternatively, antibodies specific to the biphenyl structure could be developed for use in an immunoassay-based sensor format.
The development of these sensors is an active area of research, and while no specific sensor for this compound is documented, the principles have been successfully applied to other phenolic and aromatic compounds. mdpi.comresearchgate.net
Novel Sample Preparation and Extraction Techniques for Complex Environmental or Biological Matrices
The quality of analytical data is highly dependent on the sample preparation step, which aims to isolate and concentrate the analyte of interest while removing matrix interferences. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This technique has become popular for pesticide and contaminant analysis in food and environmental samples. eurl-pesticides.eu It involves an initial extraction with a solvent (e.g., acetonitrile), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (dSPE) with various sorbents to remove interferences like lipids and pigments. This approach could be adapted for this compound.
Solid-Phase Extraction (SPE) : SPE is a widely used technique for cleaning up complex samples. For a moderately nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) would be appropriate. The sample is loaded onto the cartridge, interferences are washed away with a polar solvent, and the analyte is eluted with a nonpolar solvent.
Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). uni-due.de The analytes partition onto the fiber and are then thermally desorbed into the injector of a GC. This method is excellent for trace analysis in water and air samples. uni-due.de
Dispersive Liquid-Liquid Microextraction (DLLME) : In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. researchgate.net The fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer. After centrifugation, the enriched solvent is collected for analysis. researchgate.net
Table 3: Overview of Sample Preparation Techniques for Biphenyl Analogs in Various Matrices
| Technique | Matrix | Principle | Advantages | Citation |
| Maceration/LLE | Citrus Peels | Solid sample is blended and macerated with an organic solvent (e.g., dichloromethane). | Simple, good recovery for biphenyl. | nih.gov |
| QuEChERS | Plant/Animal Origin | Acetonitrile extraction followed by salting out and dSPE cleanup. | Fast, high throughput, versatile. | eurl-pesticides.eu |
| SPME | Aqueous Samples | Analyte partitions onto a coated fiber, followed by thermal desorption. | Solvent-free, high sensitivity, good for trace analysis. | uni-due.de |
| DLLME | Aqueous Samples | Micro-volume of extraction solvent dispersed in sample for rapid extraction. | Fast, low solvent use, high enrichment factor. | researchgate.net |
Interlaboratory Comparison and Quality Assurance in Analysis
Quality assurance (QA) is essential for producing reliable and comparable analytical results. A key component of QA is participation in interlaboratory comparisons (ILCs) or proficiency testing (PT) schemes. europa.eu While no specific ILC for this compound is documented, the framework for such studies is well-established for other organic pollutants like polybrominated biphenyls (PBBs), polycyclic aromatic hydrocarbons (PAHs), and polybrominated diphenyl ethers (PBDEs). scispace.comnih.gov
An ILC involves multiple laboratories analyzing the same homogeneous and stable test material. scispace.com The results are statistically evaluated to assess the performance of each laboratory and the analytical method as a whole. europa.eu Key performance indicators include:
Repeatability (sr) : The variation in results within a single laboratory under the same conditions.
Reproducibility (sR) : The variation in results between different laboratories. europa.eu
The successful execution of ILCs requires the availability of certified reference materials (CRMs) or well-characterized test samples. scispace.com For this compound, this would involve preparing a matrix-matched material (e.g., spiked soil or water) and ensuring its homogeneity and stability over the course of the study. scispace.com Regular use of internal standards, quality control samples, and adherence to validated methods are fundamental aspects of a robust quality assurance program in any laboratory conducting such analyses. nih.govhpst.cz
Potential Academic Applications and Future Research Directions
Exploration of [1,1'-Biphenyl]-2-YL Octanoate (B1194180) as a Precursor in Materials Science Research
The biphenyl (B1667301) moiety is a well-established building block in materials science, particularly in the field of liquid crystals and organic electronics. The introduction of an octanoate group at the 2-position could lead to novel materials with tailored properties.
Liquid Crystals: The elongated and somewhat kinked structure of [1,1'-Biphenyl]-2-YL octanoate suggests its potential as a precursor for liquid crystalline materials. The biphenyl core provides the necessary rigidity, while the flexible octanoate chain can influence the mesophase behavior, such as the formation of nematic or smectic phases. tandfonline.comtandfonline.com Future research could involve the synthesis and characterization of a homologous series of [1,1'-Biphenyl]-2-YL alkanoates to study the effect of chain length on the transition temperatures and mesophase type.
Polymer Additives: Biphenyl esters are known to be used as plasticizers and UV stabilizers in polymers. The long aliphatic chain of the octanoate group could enhance its compatibility with various polymer matrices, potentially improving properties like flexibility and durability.
Organic Electronics: The biphenyl core is a π-conjugated system, which is a fundamental requirement for organic semiconducting materials used in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While the octanoate chain itself is not conductive, it can be used to tune the solubility and processing characteristics of the material, as well as the molecular packing in the solid state, which is crucial for charge transport.
A hypothetical data table illustrating the potential liquid crystalline properties of a series of [1,1'-Biphenyl]-2-YL alkanoates is presented below.
| Alkanoate Chain Length (n) | Compound Name | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |
|---|---|---|---|---|
| 4 | [1,1'-Biphenyl]-2-YL butanoate | ~75 | - | Non-mesomorphic |
| 6 | [1,1'-Biphenyl]-2-YL hexanoate | ~68 | ~85 | Monotropic Nematic |
| 8 | This compound | ~62 | ~98 | Enantiotropic Nematic |
| 10 | [1,1'-Biphenyl]-2-YL decanoate | ~58 | ~105 | Enantiotropic Smectic A |
This table is illustrative and based on general trends observed for similar liquid crystalline compounds.
Design and Synthesis of Derivatives for Fundamental Chemical Research Probes
The functionalizable nature of the biphenyl and ester groups makes this compound a suitable scaffold for the design of chemical probes for various research applications.
Fluorescent Probes: The biphenyl system possesses inherent fluorescence. By introducing specific functional groups onto the biphenyl rings, it is possible to create probes whose fluorescence properties change in response to their environment, such as polarity, pH, or the presence of specific ions or molecules.
Chiroptical Probes: The biphenyl moiety can exhibit axial chirality if rotation around the central C-C bond is restricted, which can be induced by bulky ortho substituents. While the octanoate group alone may not be sufficient to induce stable chirality at room temperature, derivatives with bulkier groups could be synthesized. These chiral biphenyls can be used as probes to determine the absolute configuration of other chiral molecules. acs.orgacs.org
Activity-Based Probes: The ester group can be a target for enzymatic cleavage. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the biphenyl moiety, derivatives of this compound could be designed as activity-based probes to study the activity of esterase enzymes in complex biological systems. nih.gov
Challenges and Limitations in Current Research on this compound
The primary challenge in the study of this compound is the lack of dedicated research on this specific molecule. General challenges associated with the synthesis and study of ortho-substituted biphenyl esters also apply.
Synthesis: The synthesis of ortho-substituted biphenyls can be challenging due to steric hindrance. Common cross-coupling reactions like the Suzuki-Miyaura coupling may have lower yields compared to their para-substituted counterparts. researchgate.netvanderbilt.edu The direct esterification of 2-hydroxybiphenyl with octanoyl chloride is a viable route, but purification from potential side products can be an issue.
Characterization: Detailed characterization of the physical and chemical properties requires specialized techniques. For instance, determining the liquid crystalline properties involves differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Lack of Commercial Availability: The compound is not readily available from commercial suppliers, meaning researchers must synthesize it in-house, which can be a barrier to initial studies.
Emerging Technologies and Methodological Advancements for Future Studies
Recent advancements in synthetic chemistry and analytical techniques can significantly facilitate future research on this compound and its derivatives.
Advanced Synthetic Methods: The development of new, highly active palladium catalysts and ligands for cross-coupling reactions can help overcome the synthetic challenges associated with steric hindrance in ortho-substituted biphenyls. researchgate.net Flow chemistry and microwave-assisted synthesis can also be employed to optimize reaction conditions and improve yields.
Mechanochemical Synthesis: Solvent-free mechanochemical methods, such as grinding, are emerging as environmentally friendly alternatives for the synthesis of organic compounds and could potentially be applied to the synthesis of biphenyl esters. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the molecular geometry, electronic properties, and even the potential for liquid crystalline behavior of this compound and its derivatives, guiding experimental efforts. nih.gov
Interdisciplinary Research Opportunities Involving this compound
The multifaceted nature of this compound provides opportunities for collaboration across different scientific disciplines.
Chemistry and Materials Science: Chemists can focus on the synthesis of novel derivatives, while materials scientists can investigate their self-assembly properties and applications in devices. researchgate.net
Chemistry and Biology: The design and synthesis of this compound-based probes can be a collaborative effort between synthetic chemists and biologists to study biological processes.
Physics and Engineering: The characterization of the physical properties of liquid crystalline phases and the fabrication of electronic devices based on these materials would require the expertise of physicists and engineers.
Q & A
Q. What are the established synthetic routes for preparing [1,1'-Biphenyl]-2-YL octanoate?
The synthesis typically involves esterification of [1,1'-Biphenyl]-2-ol with octanoyl chloride under anhydrous conditions. A nucleophilic acyl substitution reaction is catalyzed by a base (e.g., pyridine) to neutralize HCl byproducts. Alternative methods include transesterification using methyl octanoate under acidic or basic conditions. For analogous biphenyl esters, Friedel-Crafts acylation (using Lewis acids like AlCl₃) has been optimized to control regioselectivity and minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage formation (e.g., carbonyl carbon at ~170 ppm) and biphenyl aromatic signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns identify structural motifs .
- Chromatography : HPLC or GC-MS assesses purity, especially critical for detecting isomers or unreacted starting materials .
Q. What are the primary research applications of biphenyl-derived esters like this compound?
Biphenyl esters serve as intermediates in pharmaceuticals (e.g., prodrugs) and materials science (e.g., liquid crystals or polymer precursors). Their lipophilic nature enhances bioavailability in drug delivery systems, while the biphenyl moiety contributes to π-π stacking in materials .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., isomerization or oxidation) be minimized during synthesis?
- Catalyst Optimization : Use of anhydrous AlCl₃ in Friedel-Crafts reactions reduces unwanted electrophilic substitutions .
- Temperature Control : Low-temperature conditions (-10°C to 0°C) suppress side reactions during esterification .
- Purification Strategies : Column chromatography with gradient elution isolates the target ester from regioisomers or oligomers .
Q. What strategies resolve contradictions in reported bioactivity data for biphenyl derivatives?
- Purity Validation : Contradictions often arise from impurities; rigorous characterization (e.g., HRMS, elemental analysis) ensures compound integrity .
- Isomer-Specific Assays : Separate and test individual isomers (e.g., ortho vs. para substitution) to clarify structure-activity relationships .
- Standardized Assays : Reproduce studies under controlled conditions (e.g., cell lines, solvent systems) to eliminate variability .
Q. How do steric and electronic effects influence this compound’s reactivity in cross-coupling reactions?
The biphenyl group’s steric bulk may hinder transition-metal catalysts (e.g., Pd) from accessing reactive sites, necessitating bulky ligands (e.g., XPhos) to enhance efficiency. Electron-donating substituents on the biphenyl ring increase electron density, favoring oxidative addition in Suzuki-Miyaura couplings .
Q. What computational methods predict the thermodynamic stability of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric strain and conjugation effects. Molecular dynamics simulations assess solvation energy and aggregation behavior, critical for drug formulation studies .
Methodological Considerations
- Toxicology and Handling : While direct data on this compound are limited, biphenyl derivatives generally require handling in fume hoods with PPE (gloves, goggles) due to potential irritancy .
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) meticulously, as minor variations significantly impact yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
